![molecular formula C18H13N3O2 B2581928 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol CAS No. 85139-11-3](/img/structure/B2581928.png)

2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

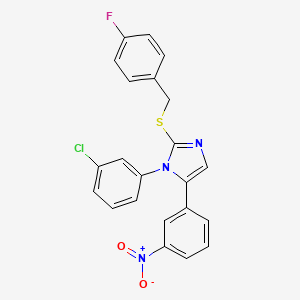

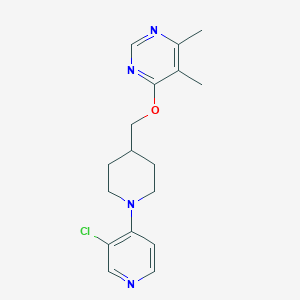

“2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is a compound that has been used in analytical chemistry. It is also known as oxine. Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a set of new class benzimidazole-derived dinuclear cobalt complexes, where one of them is “this compound”, have been synthesized .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

The compound “this compound” has been used as a molecular electrocatalyst in a homogeneous system for electrocatalytic proton reduction .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C18H13N3O2 and its molecular weight is 303.321. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .科学的研究の応用

Antimicrobial Activity

Compounds derived from hydroxyquinoline, including those related to "2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol," have shown significant antimicrobial activity. For instance, a study by Ahmed et al. (2006) synthesized derivatives that exhibited potent antibacterial and antifungal properties, highlighting the potential use of these compounds in treating infections caused by various pathogens (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Cytotoxic and Antitumor Properties

Quinoline derivatives have been investigated for their potential as anticancer agents due to their cytotoxic properties. Farhan and Saour (2017) explored the synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, showing promise in antimicrobial and cytotoxic activities. These compounds' pharmacological properties make them candidates for cancer treatment and antimicrobial applications (Farhan & Saour, 2017).

Fluorescent Sensing

A fluorescent sensor based on a quinoline platform was developed for distinguishing cadmium from zinc ions, demonstrating high selectivity and sensitivity. This type of sensor, which leverages the properties of quinoline derivatives, could be particularly useful in environmental monitoring and the detection of heavy metals (Zhou et al., 2012).

Corrosion Inhibition

Research by Faydy et al. (2020) on newly synthesized 8-hydroxyquinoline derivatives containing the benzimidazole moiety indicated these compounds are effective corrosion inhibitors for carbon steel in a phosphoric acid environment. This application is critical for protecting industrial machinery and infrastructure from corrosion-related damage (Faydy, Lakhrissi, Jama, Zarrouk, Olasunkanmi, Ebenso, & Bentiss, 2020).

Photoluminescence Properties

The synthesis and investigation of photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes have opened avenues for their use in optical materials and devices. Studies by Xin-hua, He-ping, and Yan (2007) revealed that these derivatives exhibit red-shifted luminescence wavelengths compared to 8-hydroxyquinoline, suggesting potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Xin-hua, He-ping, & Yan, 2007).

将来の方向性

作用機序

- The primary target of 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol is typically a specific protein or enzyme within the biological system. Unfortunately, specific information about its exact target remains elusive in the literature. However, it’s worth noting that 8-hydroxyquinoline derivatives have been studied for their interactions with metal ions, such as copper and zinc complexes .

- The formation of a Cu–H bond (copper-hydrogen bond) has been implicated in the electrocatalytic hydrogen evolution process for related compounds .

Target of Action

Mode of Action

Result of Action

特性

IUPAC Name |

2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODXDUUPXGKMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)

![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)

![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)